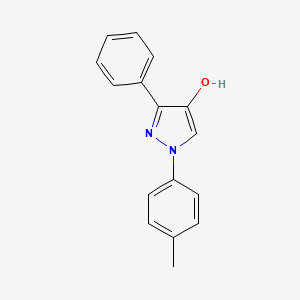

3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol

Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. Its significance stems from its presence in a wide array of biologically active molecules and its utility as a versatile synthetic intermediate. The aromatic nature of the pyrazole ring, coupled with the ability to functionalize its various positions, allows for the fine-tuning of steric and electronic properties, making it an attractive scaffold for drug design and the development of functional materials.

The inherent stability of the pyrazole ring, along with its capacity to engage in various intermolecular interactions such as hydrogen bonding and π-stacking, contributes to its prevalence in medicinal chemistry. Numerous approved drugs across different therapeutic areas contain a pyrazole core, highlighting its clinical importance.

Overview of 1H-Pyrazol-4-ol Derivatives in Academic Inquiry

Within the broader family of pyrazoles, 1H-pyrazol-4-ol derivatives have been a subject of focused academic inquiry. The introduction of a hydroxyl group at the 4-position of the pyrazole ring introduces a key functional group that can significantly influence the molecule's chemical reactivity and biological properties. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.

Research into 1H-pyrazol-4-ol derivatives has explored their synthesis, structural characterization, and a range of potential applications. Synthetic strategies often involve the cyclization of β-dicarbonyl compounds or their equivalents with substituted hydrazines. The resulting pyrazol-4-ols can then be further modified to create libraries of compounds for screening in various biological assays.

Research Trajectory and Scholarly Scope for 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol

The scholarly scope is therefore currently limited, and a comprehensive understanding of this particular derivative relies on drawing parallels from closely related and well-documented pyrazole structures. For instance, the synthesis of analogous 1,3-diaryl-1H-pyrazol-4-ols often proceeds through the condensation of a substituted hydrazine (B178648) (in this case, p-tolylhydrazine) with a β-ketoester, followed by cyclization.

The characterization of such a compound would typically involve a suite of spectroscopic techniques.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the phenyl and p-tolyl groups, a singlet for the pyrazole C5-H, a singlet for the hydroxyl proton, and a singlet for the methyl group of the tolyl substituent. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the pyrazole ring and the aromatic substituents. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic and pyrazole rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

This table represents expected data based on the analysis of similar compounds, as specific experimental data for this compound is not currently available in published literature.

Furthermore, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure, providing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the exact title compound is not published, data from closely related structures, such as 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, can offer insights into the likely molecular geometry and packing in the solid state. nih.gov In this related structure, the pyrazole ring is essentially planar, and the phenyl and p-tolyl rings are twisted with respect to the central pyrazole ring. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-phenylpyrazol-4-ol |

InChI |

InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-11-15(19)16(17-18)13-5-3-2-4-6-13/h2-11,19H,1H3 |

InChI Key |

RGXHRTJSGBIGEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1 P Tolyl 1h Pyrazol 4 Ol and Analogues

Direct Synthetic Approaches to 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol

The direct synthesis of this compound and its close analogues often relies on established cyclization reactions. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648).

Precursor Identification and Elucidation of Reaction Pathways

The synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through a two-step process involving a Knoevenagel condensation followed by a cyclization reaction. atlantis-press.com The key precursors for synthesizing this compound are a phenyl-containing precursor and a p-tolyl-containing hydrazine. A plausible pathway involves the reaction of a β-ketoester bearing a phenyl group with p-tolylhydrazine.

For instance, the synthesis of related 3-phenyl-1H-pyrazole derivatives has been accomplished starting from substituted acetophenones and hydrazine. atlantis-press.com This involves an initial Knoevenagel condensation, followed by a cyclization reaction to form the pyrazole (B372694) ring. atlantis-press.com In the case of this compound, this would likely involve the reaction of an appropriate β-dicarbonyl compound with p-tolylhydrazine.

Optimization of Reaction Conditions and Yield Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of 3-phenyl-1H-pyrazole derivatives, optimizing the reaction conditions has been shown to significantly increase the product yield, making the process more suitable for larger-scale production. atlantis-press.com While specific optimized conditions for this compound are not detailed in the provided results, general principles of pyrazole synthesis suggest that factors such as solvent, temperature, and catalyst play a significant role. For example, a study on the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives utilized a Vilsmeier-Haack reaction for cyclization. semanticscholar.org

General Advanced Synthetic Strategies for Pyrazole and 1H-Pyrazol-4-ol Nuclei

Beyond direct synthesis, a variety of advanced synthetic methods have been developed for the construction of the pyrazole core, offering greater flexibility and access to a wider range of substituted derivatives.

Cyclocondensation Reaction Protocols

Cyclocondensation reactions are a classical and widely used method for pyrazole synthesis. nih.govbeilstein-journals.org This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govbeilstein-journals.org The regioselectivity of this reaction can sometimes be a challenge, especially with unsymmetrical dicarbonyl compounds.

The Knorr synthesis, a classic example of cyclocondensation, involves the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org The reaction of enones with hydrazine derivatives is another valuable route to pyrazole derivatives, often proceeding through a pyrazoline intermediate that is subsequently oxidized. researchgate.net High pressure has been shown to accelerate the reaction between phenylhydrazine (B124118) and ethyl cyanoacetate, leading to the formation of a key intermediate for pyrazole synthesis. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds and hydrazines | Pyrazoles | Classic Knorr synthesis. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Enones and hydrazine derivatives | Pyrazolines (precursors to pyrazoles) | Proceeds via a cyclocondensation-oxidation sequence. researchgate.net | researchgate.net |

| Phenylhydrazine and ethyl cyanoacetate | 2-cyano-N'-phenylacetohydrazide | High pressure accelerates the initial reaction. researchgate.net | researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govlongdom.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govlongdom.org

Several MCR strategies have been developed for pyrazole synthesis. A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones provides polyfunctional pyrazoles in high yields. organic-chemistry.org Another approach involves the reaction of enaminones, benzaldehyde (B42025), and hydrazine-HCl in water. longdom.org Four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) have also been reported for the synthesis of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.orgnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Product | Key Features | Reference |

|---|---|---|---|

| Aldehydes, 1,3-dicarbonyls, diazo compounds/tosyl hydrazones | Polyfunctional pyrazoles | One-pot, high yielding, uses molecular oxygen as a green oxidant. organic-chemistry.org | organic-chemistry.org |

| Enaminones, benzaldehyde, hydrazine-HCl | 1-H-pyrazole derivatives | Conducted in water, offering an environmentally friendly approach. longdom.org | longdom.org |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Efficient synthesis of fused pyrazole systems. rsc.orgnih.gov | rsc.orgnih.gov |

Transition-Metal Catalyzed Synthesis of Pyrazoles

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve C-H functionalization or cross-coupling reactions, providing access to a wide array of substituted pyrazoles that may be difficult to obtain through traditional methods. researchgate.netnih.govrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used to introduce aryl groups onto the pyrazole ring. rsc.org For example, a 4-phenyl group was introduced onto a pyrazole ring via a Suzuki-Miyaura cross-coupling reaction in water. rsc.org Copper-catalyzed reactions are also prevalent, including the synthesis of 1,3-substituted pyrazoles through a domino reaction involving cyclization and Ullmann coupling. beilstein-journals.org Iron-based ionic liquids have been explored as efficient homogeneous catalysts for pyrazole synthesis from 1,3-diketones and hydrazines at room temperature. ias.ac.in

Table 3: Examples of Transition-Metal Catalyzed Pyrazole Synthesis

| Catalyst | Reaction Type | Product Scope | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Cross-Coupling | Aryl-substituted pyrazoles | Can be performed in water. rsc.org | rsc.org |

| Copper | Domino Cyclization/Ullmann Coupling | 1,3-Substituted pyrazoles | Tolerates sterically demanding and electronically diverse aryl moieties. beilstein-journals.org | beilstein-journals.org |

| Iron(III)-based Ionic Liquid | Condensation | Pyrazole derivatives | Homogeneous catalysis at room temperature, catalyst is reusable. ias.ac.in | ias.ac.in |

Photoredox and Sustainable Green Chemistry Methodologies

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green alternatives to traditional methods. Visible-light-promoted reactions, in particular, provide an energy-efficient and environmentally benign approach, often proceeding under mild, catalyst-free, or metal-free conditions.

One notable sustainable strategy involves the visible-light-promoted, one-pot synthesis of 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) from aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one. rsc.orgnih.gov This method is characterized by its operational simplicity, cost-effectiveness, and high functional group tolerance, yielding products in excellent yields without the need for a catalyst. rsc.orgnih.gov While this example produces a bis-pyrazole derivative, the underlying principles of using light to promote the condensation can be conceptually applied to the synthesis of this compound.

The core advantages of these green methodologies are summarized below:

| Feature | Description | Reference |

| Energy Source | Utilizes visible light, a renewable and abundant energy source. | rsc.org |

| Reaction Conditions | Typically proceeds at ambient temperature, avoiding harsh heating. | rsc.org |

| Catalysis | Often catalyst-free or employs organic dyes, reducing metal waste. | rsc.orgnih.gov |

| Solvent Use | Can be performed in green solvents or under solvent-free conditions. | researchgate.net |

| Atom Economy | Multicomponent reactions often exhibit high atom economy. | researchgate.net |

Further research into photoredox catalysis has demonstrated its utility in generating radical species under chemo- and stereoselective conditions, which can be harnessed for the construction of complex heterocyclic systems. youtube.com The application of these principles to the synthesis of asymmetrically substituted pyrazol-4-ols like this compound represents a promising avenue for future sustainable synthetic design.

Microwave- and Ultrasound-Assisted Synthetic Techniques

Microwave and ultrasound irradiation have become established as effective non-conventional energy sources in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. rsc.org These techniques are particularly valuable for the synthesis of heterocyclic compounds like pyrazoles.

Microwave-Assisted Synthesis:

Microwave irradiation promotes rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. youtube.com This technique has been successfully employed in the synthesis of various pyrazole derivatives. For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles was achieved efficiently via microwave-assisted cyclization. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized in good to excellent yields using microwave-assisted one-pot condensation in aqueous media. rsc.org These examples underscore the potential of microwave energy to facilitate the rapid synthesis of the this compound core.

Ultrasound-Assisted Synthesis:

Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to accelerated reaction rates. ijprajournal.com This method has been effectively used for the synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives in an aqueous medium, highlighting its green chemistry credentials. ijprajournal.com The synthesis of 1,5-disubstituted pyrazoles has also been shown to be tremendously enhanced under ultrasound irradiation, with improved yields and significantly shorter reaction times. asianpubs.org

The following table compares the key features of microwave- and ultrasound-assisted synthesis for pyrazole derivatives:

| Parameter | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | References |

| Principle | Dielectric heating | Acoustic cavitation | rsc.orgnih.gov |

| Reaction Time | Drastically reduced (minutes) | Significantly reduced | nih.govasianpubs.org |

| Yields | Often improved | Generally high | rsc.orgijprajournal.com |

| Conditions | Can be performed in sealed vessels under pressure | Typically at ambient pressure | youtube.comijprajournal.com |

| Applications | Cyclizations, condensations, multicomponent reactions | Cyclizations, condensations | nih.govrsc.orgijprajournal.comasianpubs.org |

Regioselectivity and Stereoselectivity Control in Pyrazole Annulation

The synthesis of substituted pyrazoles, particularly those with distinct substituents at the N-1, C-3, and C-5 positions, often poses a challenge in terms of regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers.

Regioselectivity Control:

Controlling the regioselectivity in the formation of the pyrazole ring is crucial for obtaining the desired isomer, such as this compound. Several strategies have been developed to achieve high regioselectivity. One approach involves the use of N-alkylated tosylhydrazones and terminal alkynes, which has been shown to proceed with complete regioselectivity, even with structurally similar substituents. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with enamines, which provides a highly regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The regioselectivity in these reactions is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com

For the synthesis of 3,4-diaryl-1H-pyrazoles, a regioselective 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported, with the regioselectivity confirmed by 2D-NMR techniques and DFT calculations. rsc.org

Stereoselectivity Control:

While the core pyrazole ring is aromatic and planar, the introduction of substituents can create stereocenters. Stereoselectivity becomes a critical consideration in reactions such as the (3+2) annulation of 4-bromo pyrazolones with benzofuran-derived azadienes to produce pyrazole-fused spiroketals. rsc.org In such cases, the choice of base and reaction conditions can influence the diastereoselectivity of the product. rsc.org For N-carbonylvinylated pyrazoles, the use of a silver carbonate catalyst can switch the stereoselectivity of the Michael addition product from the (E)- to the (Z)-isomer. nih.gov

The following table outlines strategies for controlling selectivity in pyrazole synthesis:

| Selectivity | Strategy | Key Factors | References |

| Regioselectivity | 1,3-Dipolar Cycloaddition | Choice of dipole and dipolarophile, electronic and steric effects. | nih.govrsc.org |

| Regioselectivity | Reaction of N-alkylated tosylhydrazones with alkynes | Pre-functionalization of reactants to direct cyclization. | nih.gov |

| Stereoselectivity | (3+2) Annulation | Base, solvent, and temperature. | rsc.org |

| Stereoselectivity | Michael Addition | Use of specific catalysts (e.g., Ag2CO3) to influence isomer formation. | nih.gov |

Advanced Derivatization Strategies for 1H-Pyrazol-4-ol Scaffolds

The 1H-pyrazol-4-ol scaffold offers multiple sites for further functionalization, allowing for the generation of diverse chemical libraries for various applications. The reactivity of the pyrazole ring is influenced by the substituents present. The pyrazole system contains both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. mdpi.com

Derivatization can be targeted at the hydroxyl group at the C4 position, the C5 position, or the nitrogen atoms of the pyrazole ring. For instance, the hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of functional groups. The C5 position can be functionalized through reactions like iodination, which can then serve as a handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to introduce new carbon-carbon bonds.

A study on 1-aryl-3-CF3-1H-pyrazoles demonstrated the regioselective iodination at either the C4 or C5 position depending on the reaction conditions. CAN-mediated iodination with I2 afforded 4-iodo derivatives, while treatment with n-BuLi followed by trapping with iodine produced 5-iodo derivatives exclusively. These iodinated pyrazoles are versatile building blocks for further diversification.

Advanced derivatization strategies are crucial for exploring the structure-activity relationships of pyrazole-based compounds. For example, a series of 1,3-diarylpyrazoles were synthesized with modifications at the 1-, 3-, and 4-positions to investigate their biological activities. nih.gov

The table below summarizes potential derivatization strategies for the 1H-pyrazol-4-ol scaffold:

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C4-OH | O-Alkylation | Alkyl halide, base | Ether |

| C4-OH | O-Acylation | Acyl chloride, base | Ester |

| C5-H | Halogenation (e.g., Iodination) | n-BuLi, I2 | Iodo |

| C5-I | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl |

| C5-I | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| N1-H (if unsubstituted) | N-Alkylation | Alkyl halide, base | N-Alkyl |

These derivatization strategies provide a powerful toolkit for the medicinal chemist to fine-tune the properties of the this compound scaffold and its analogues.

Computational and Theoretical Investigations of 3 Phenyl 1 P Tolyl 1h Pyrazol 4 Ol Systems

Quantum Chemical Calculation Methodologies and Their Applications

Quantum chemical calculations are employed to model the electronic behavior of molecules, offering predictions of their structure, stability, and reactivity. These theoretical examinations are foundational for understanding the intrinsic properties of pyrazole (B372694) systems.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to pyrazole derivatives due to its balance of accuracy and computational efficiency. nih.gov The selection of the appropriate functional is a critical step in a DFT study, as it directly influences the accuracy of the results.

For pyrazole-based systems, a variety of functionals have been successfully utilized. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly chosen for its robust performance in predicting molecular geometries and electronic properties. nih.govresearchgate.net Other functionals, such as the Perdew-Burke-Ernzerhof (PBE) researchgate.net and the Coulomb-attenuating method (CAM-B3LYP) researchgate.net, have also been applied in studies of related heterocyclic compounds to analyze electronic absorption spectra and other properties. The choice of functional is often validated by comparing computed results with available experimental data.

Alongside the functional, the basis set is a crucial component of a quantum chemical calculation, defining the set of mathematical functions used to build the molecular orbitals. For pyrazole derivatives, Pople-style basis sets, such as 6-31G**, are frequently used to provide a good compromise between accuracy and computational cost. nih.gov More extensive basis sets, like the triple-zeta with two polarization functions (TZ2P), are employed for higher accuracy calculations. researchgate.net

Geometry optimization is a fundamental computational step to locate the molecule's most stable conformation (the lowest energy state on the potential energy surface). nih.gov This process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of related structures to assess the accuracy of the computational method. nih.govnih.gov For instance, studies on similar pyrazole derivatives have reported the dihedral angles between the central pyrazole ring and its adjacent phenyl and p-tolyl rings, which are key outcomes of geometry optimization. nih.govnih.gov

Electronic Structure Analysis and Chemical Reactivity Prediction

DFT calculations provide a wealth of information about the electronic distribution within a molecule, which is key to predicting its reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity of a molecule. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more polarizable and requires less energy to undergo electronic transitions, suggesting higher chemical reactivity. nih.govresearchgate.net Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. Computational studies on related pyrazole derivatives have calculated these energy gaps to assess their reactivity profiles. researchgate.net The distribution of HOMO and LUMO orbitals across the molecular structure also reveals the likely sites for electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyrazole System

The following data is for the related compound 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c] nih.govresearchgate.netresearchgate.netOxadiazole, calculated using the DFT/B3LYP method, and serves as an illustrative example for this class of compounds.

| Parameter | Energy (eV) |

| EHOMO | -1.536 |

| ELUMO | -2.042 |

| Energy Gap (ΔE) | -0.506 |

Data sourced from a study on a related pyrazole derivative. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large energy gap are considered "harder."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. "Softer" molecules tend to be more reactive. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These theoretical parameters provide a quantitative basis for comparing the reactivity of different pyrazole derivatives and understanding their stability. researchgate.net

Table 2: Representative Global Chemical Reactivity Descriptors for a Related Pyrazole System

The following data is for the related compound 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c] nih.govresearchgate.netresearchgate.netOxadiazole and serves as an illustrative example.

| Reactivity Descriptor | Definition | Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | -0.253 |

| Softness (S) | 1 / η | -3.953 |

Data and concepts sourced from a study on a related pyrazole derivative. researchgate.net

Molecular Modeling and Docking Studies for Elucidating Intermolecular Interactions

Molecular docking is a computational simulation that predicts the preferred binding mode of a ligand (a small molecule) to the active site of a macromolecular target, typically a protein or enzyme. iglobaljournal.comnih.gov This technique is instrumental in drug discovery and helps to elucidate the intermolecular interactions that govern a molecule's biological activity.

For pyrazole derivatives, docking studies are performed to understand how they might interact with specific biological targets, such as enzymes like cyclooxygenase (COX). iglobaljournal.comnih.gov The process involves obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). iglobaljournal.com The ligand structure, in this case, 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol, is optimized and then placed into the binding site of the protein using docking software such as AutoDock. iglobaljournal.comnih.gov

The simulation calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov Analysis of the docked pose reveals crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme's active site. nih.govnih.gov These studies can explain the structure-activity relationship and guide the design of new derivatives with enhanced potency. nih.gov

Theoretical Ligand-Biomolecule Interaction Analysis

Theoretical interaction analysis, primarily through molecular docking simulations, reveals how pyrazole derivatives, including the this compound scaffold, may bind to the active sites of various biomolecules, such as enzymes and receptors. These studies are fundamental to predicting a compound's mechanism of action.

Docking studies on various pyrazole derivatives have shown that the core pyrazole ring and its substituents form key interactions that stabilize the ligand-biomolecule complex. For instance, docking of pyrazole derivatives into the active sites of protein kinases like Aurora A, CDK2, and VEGFR-2 has demonstrated that the ligands situate themselves deep within the binding pocket. nih.gov The interactions are typically a combination of hydrogen bonds and hydrophobic interactions. nih.gov

In many kinase models, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the hydroxyl group at the C4 position, as in this compound, can serve as both a hydrogen bond donor and acceptor. The phenyl and p-tolyl rings at the N1 and C3 positions often engage in hydrophobic and van der Waals interactions with non-polar amino acid residues in the active site. For example, in studies of pyrazole derivatives as HDAC inhibitors, docking simulations revealed specific binding models within the enzyme's active site that guided the understanding of their inhibitory activity. nih.gov Similarly, when pyrazole derivatives were evaluated as potential inhibitors for T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a key immunotherapy target, molecular dynamics simulations confirmed stable interactions within the binding pocket. nih.gov

The specific amino acids involved in these interactions vary depending on the target protein. However, a common theme is the anchoring of the molecule through hydrogen bonds via heteroatoms and the positioning of the aromatic rings in hydrophobic sub-pockets to enhance binding affinity.

Computational Prediction of Binding Modes and Affinities

Beyond identifying interaction types, computational methods can predict the specific orientation (binding mode) of a ligand within a biological target and estimate the strength of this interaction (binding affinity). Binding affinity is often expressed as a binding energy value (e.g., in kcal/mol or kJ/mol), where a more negative value indicates a stronger and more stable interaction.

Studies on various pyrazole derivatives have yielded specific binding energy predictions for different protein targets. These values are critical for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For example, a molecular docking study of several 1H-pyrazole derivatives against key protein kinase targets implicated in cancer revealed distinct binding affinities. nih.gov The results showed that these compounds could potentially inhibit multiple targets with varying potencies. nih.gov

Another computational study investigating 3,5-diaryl-1H-pyrazole derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease also utilized molecular docking to predict binding modes and rationalize the activity of the compounds. nih.gov The insights from such predictions are invaluable for designing new derivatives with improved affinity and selectivity. nih.gov

The following table summarizes representative binding affinity data from computational studies on pyrazole derivatives similar to the this compound scaffold against various protein targets.

| Pyrazole Derivative | Protein Target | Predicted Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | nih.gov |

| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526) | TIM-3 | -67.16 (kcal/mol)* | nih.gov |

*Note: Value reported as MMGBSA score, which is a different energy calculation method.

Theoretical Frameworks for Structure-Activity Relationship (SAR) Derivation from Computational Data

Structure-Activity Relationship (SAR) studies aim to identify how specific structural features of a molecule contribute to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a theoretical framework for deriving these relationships. researchgate.net QSAR models correlate variations in the chemical structures of a series of compounds with their measured biological activities using statistical methods. nih.gov

For pyrazole-based compounds, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. nih.govmdpi.com These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume, shape), or hydrophobic. A 3D-QSAR study on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents, for example, found that negative steric potential and positive electrostatic potential were important for activity. vlifesciences.com This suggests that less bulky, electropositive groups would enhance the anti-inflammatory effects of these compounds. vlifesciences.com

In another study on pyrazole pyridine (B92270) carboxylic acid derivatives, a 4D-QSAR analysis was used to create a predictive model for their biological activity. nih.gov The model successfully identified a pharmacophore—the essential three-dimensional arrangement of functional groups—required for activity. nih.gov Similarly, a 3D-QSAR study on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors generated contour maps that visually represent the regions where steric bulk, positive charge, or negative charge would be favorable or unfavorable for activity. nih.gov Such maps are powerful tools for the rational design of new, more potent inhibitors. nih.gov

Key SAR insights derived from computational studies on pyrazole systems include:

Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings at N1 and C3 are critical. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position (equivalent to the 3-position in the target compound's numbering system) was found to be a requirement for potent activity. nih.gov

Importance of Specific Functional Groups: Studies have highlighted the importance of specific functional groups at different positions. For instance, a carboxamido group at the 3-position of the pyrazole ring was identified as crucial for CB1 receptor antagonism. nih.gov

Role of Steric and Electronic Properties: QSAR models consistently show that both steric and electronic properties are key determinants of activity. For a series of anti-inflammatory pyrazolone (B3327878) derivatives, models indicated that electropositive groups were important for activity. vlifesciences.com

These theoretical frameworks allow researchers to move beyond trial-and-error approaches, enabling a more targeted and efficient design of novel pyrazole derivatives with desired biological profiles.

Chemical Reactivity and Mechanistic Pathways of 3 Phenyl 1 P Tolyl 1h Pyrazol 4 Ol

Detailed Reaction Mechanisms in Pyrazole (B372694) Ring Formation and Transformation

The synthesis of the pyrazole ring system can be achieved through various methodologies, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rrbdavc.orgslideshare.net For 3-phenyl-1-p-tolyl-1H-pyrazol-4-ol, a plausible synthetic route involves the reaction of a β-ketoester, specifically an ester of 2-benzoyl-3-(p-tolylamino)propanoic acid, with a hydrazine, or more directly, the cyclization of a precursor already containing the phenyl and p-tolyl moieties.

A key synthetic strategy involves the 1,3-dipolar cycloaddition of a nitrile imine with an alkene. nih.gov For instance, the reaction of a diphenylnitrilimine with a suitable vinyl derivative can yield a 1,3,5-substituted pyrazole. nih.gov Another prevalent method is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine. nih.gov The Knorr pyrazole synthesis, a classic method, utilizes the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives in the presence of an acid catalyst. rrbdavc.org

Theoretical studies have shed light on the mechanistic aspects of pyrazole ring formation. The reaction between ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) has been investigated, revealing two primary potential mechanisms initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto a carbon atom of the other reactant. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring exhibits a degree of aromatic character, making it susceptible to electrophilic substitution reactions. researchgate.net The position of electrophilic attack is highly dependent on the electronic nature of the ring and its substituents. In the case of unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position. pharmaguideline.compharmdbm.com This is because the nitrogen atoms decrease the electron density at C3 and C5, making C4 the most electron-rich carbon. pharmaguideline.com

For this compound, the hydroxyl group at C4 is a strong activating group, which would typically direct electrophiles to the adjacent C3 and C5 positions. However, these positions are already substituted. Therefore, electrophilic substitution on the pyrazole core itself is less likely. Instead, electrophilic attack may occur on the phenyl or p-tolyl rings, depending on the reaction conditions.

Nucleophilic substitution reactions on the pyrazole ring are generally less common due to the electron-rich nature of the heterocycle. encyclopedia.pub However, they can occur, particularly at positions C3 and C5, which are rendered more electrophilic by the adjacent nitrogen atoms. researchgate.net The presence of strong electron-withdrawing groups can facilitate nucleophilic attack. encyclopedia.pub

Chemical Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position is a key functional group that can undergo a variety of chemical transformations. It can be oxidized to a carbonyl group, yielding the corresponding pyrazolone (B3327878). For instance, the oxidation of pyrazole with microsomal enzymes can produce 4-hydroxypyrazole. nih.gov This hydroxyl group can also be a target for radical reactions; pyrazole has been shown to react with hydroxyl radicals to form 4-hydroxypyrazole. nih.gov

Furthermore, the hydroxyl group can be converted to other functional groups through substitution reactions. For example, it can be transformed into a thio- or selenocyano group. beilstein-journals.org A method for the synthesis of 4-thiocyanated 5-hydroxy-1H-pyrazoles involves the direct thiocyanation of pyrazolin-5-ones using NH4SCN as the thiocyanogen (B1223195) source, promoted by K2S2O8. beilstein-journals.org

Investigation of Tautomeric Forms and Their Impact on Reactivity (if relevant to pyrazol-4-ols)

Tautomerism is a significant feature of pyrazole chemistry, particularly for pyrazoles with substituents that can participate in proton transfer. nih.gov For pyrazol-4-ols, several tautomeric forms are possible, including the keto-enol tautomerism involving the hydroxyl group at C4 and the adjacent C3 and C5 positions, as well as annular prototropic tautomerism involving the movement of a proton between the two nitrogen atoms. nih.gov

Theoretical studies on 1H-pyrazolium-4-olates have explored their valence tautomerism. csic.esresearchgate.net The existence of different tautomers can significantly influence the reactivity of the molecule. For instance, the presence of the keto form can allow for reactions typical of ketones, while the enol form will exhibit reactivity characteristic of an enol. The predominant tautomer in a given situation depends on factors such as the solvent, temperature, and the electronic nature of the substituents. nih.gov

Analysis of Catalytic Processes and Reaction Kinetics (if applicable to pyrazol-4-ols)

Catalysis plays a crucial role in the synthesis and transformation of pyrazoles. chemscene.com Various catalysts are employed to improve reaction rates, yields, and regioselectivity. For example, the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be efficiently achieved at room temperature in N,N-dimethylacetamide. ijpsjournal.com The use of catalysts can also influence the kinetic versus thermodynamic control of a reaction, leading to different product distributions. nih.gov

The study of reaction kinetics provides valuable insights into the mechanisms of pyrazole formation and reactivity. unsri.ac.id Kinetic studies can help to determine the rate-determining step of a reaction and to understand the influence of various parameters, such as catalyst loading, solvent polarity, and reactant concentrations, on the reaction outcome. nih.gov For instance, in the synthesis of pyrazoles from heteropropargyl precursors, the variation of catalyst loading and reaction time can be used to selectively obtain either the kinetically controlled pyrazole product or the thermodynamically favored furan (B31954) product. nih.gov

Role and Applications of 3 Phenyl 1 P Tolyl 1h Pyrazol 4 Ol in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecular Architecture Construction

The structural framework of 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol, with its distinct aromatic substituents, makes it an ideal starting material for the construction of intricate molecular architectures. Organic chemists leverage this compound as a foundational element, modifying its core structure to access a diverse range of novel molecules. The phenyl and p-tolyl groups can be further functionalized, and the pyrazole (B372694) ring itself can participate in various cycloaddition and coupling reactions, enabling the extension of the molecular framework in multiple dimensions.

Research has demonstrated the successful synthesis of several complex derivatives that originate from the this compound scaffold. For instance, the synthesis of (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one highlights the utility of this pyrazole derivative in creating fused heterocyclic systems. researchgate.net In this case, the pyrazole moiety is elaborated to incorporate an indenone fragment, a structural motif present in many biologically active compounds. Similarly, the preparation of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile showcases the ability to introduce additional functional groups, such as acetyl and cyano groups, which can serve as handles for subsequent chemical modifications. nih.gov These examples underscore the role of this compound as a versatile building block, providing a reliable and adaptable platform for the synthesis of complex, multi-functionalized molecules.

Table 1: Examples of Complex Molecules Derived from the 3-Phenyl-1-p-tolyl-1H-pyrazole Scaffold

| Derivative Name | Key Structural Features | Reference |

|---|---|---|

| (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | Fused pyrazole-indenone system | researchgate.net |

Contribution to the Development of Novel Synthetic Methodologies and Reagents

The synthesis and derivatization of this compound and related compounds have spurred the development of new synthetic methods and reagents. The construction of the pyrazole ring itself can be achieved through various routes, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). mdpi.com The optimization of these methods to favor specific regioisomers and to improve yields has been an active area of research. For example, studies have explored the use of different catalysts and reaction conditions to control the regioselectivity of the cyclization reaction, leading to the preferential formation of either the 1,3- or 1,5-disubstituted pyrazole isomer.

Furthermore, the reactivity of the this compound core has been exploited to develop novel reagents for organic synthesis. The hydroxyl group at the 4-position can be converted into a variety of other functional groups, such as halides or triflates, which can then participate in cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the diversity of accessible molecular architectures. The development of these synthetic strategies not only facilitates the synthesis of new pyrazole derivatives but also contributes to the broader field of organic chemistry by providing new tools for the construction of complex molecules. researchgate.net

Table 2: Synthetic Methodologies Involving Pyrazole Derivatives

| Methodology | Description | Significance | Reference |

|---|---|---|---|

| Regioselective Pyrazole Synthesis | Controlled condensation of 1,3-diketones and hydrazines to yield specific pyrazole isomers. | Enables access to a wider range of pyrazole-based scaffolds for drug discovery and materials science. | mdpi.com |

Advanced Synthetic Applications in Heterocyclic Scaffolds

The this compound scaffold has found significant application in the synthesis of a variety of other heterocyclic systems. The pyrazole ring can serve as a precursor for the construction of fused heterocycles, where it is annulated with another ring system to create a more complex and rigid molecular framework. These fused heterocyclic scaffolds are of particular interest in medicinal chemistry, as they often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their monocyclic counterparts.

One notable example is the synthesis of furopyrazoles, where a furan (B31954) ring is fused to the pyrazole core. researchgate.net These compounds have shown promise as potent and selective inhibitors of various enzymes and receptors. The synthesis typically involves the reaction of a 4-functionalized pyrazole derivative with a suitable precursor for the furan ring. Another important application is the synthesis of pyrazolopyrimidines, which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The construction of these fused systems often relies on the reactivity of the pyrazole ring, particularly the nitrogen atoms and any adjacent functional groups. The versatility of this compound as a starting material for the synthesis of these and other complex heterocyclic scaffolds highlights its importance in modern organic synthesis. researchgate.netatlantis-press.com

Table 3: Heterocyclic Scaffolds Derived from Pyrazole Precursors

| Heterocyclic System | Synthetic Approach | Potential Applications | Reference(s) |

|---|---|---|---|

| Furopyrazoles | Fusion of a furan ring onto the pyrazole core. | Enzyme and receptor inhibition. | researchgate.net |

| Pyrazolopyrimidines | Annulation of a pyrimidine (B1678525) ring to the pyrazole scaffold. | Anticancer and anti-inflammatory agents. | researchgate.netatlantis-press.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one |

| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile |

| Furopyrazoles |

| Pyrazolopyrimidines |

| Thienyl-pyrazoles |

| 1,3-dicarbonyl compound |

| Hydrazine |

| Halides |

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Pyrazol-4-ols

Traditional methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, often require harsh conditions and can lead to mixtures of regioisomers. rsc.orgchemmethod.com The next generation of synthetic approaches for producing 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol and related 4-hydroxypyrazoles will likely focus on efficiency, sustainability, and molecular diversity.

Emerging strategies that hold significant promise include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. acs.orgbeilstein-journals.orgnih.gov A future MCR for this compound could conceivably involve the one-pot reaction of a benzaldehyde (B42025) derivative, a p-tolylhydrazine, and a suitable three-carbon building block under catalytic conditions. beilstein-journals.org

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and ease of scalability compared to batch processes. mdpi.comrsc.orgresearchgate.net A flow-based synthesis of pyrazoles could involve the sequential introduction of reagents into a microreactor, allowing for rapid optimization and production. tib.eumdpi.com For instance, a process could be designed where an ynone is generated in situ and immediately reacted with p-tolylhydrazine in a subsequent reactor zone. mdpi.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. researchgate.netthieme-connect.comacademie-sciences.frrsc.org A forward-looking strategy could involve the synthesis of the 1-p-tolyl-3-phenyl-1H-pyrazole core, followed by a regioselective, transition-metal-catalyzed C-H oxidation at the C4 position to install the hydroxyl group.

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for forging new chemical bonds under mild conditions. rsc.orgnih.gov A potential photocatalytic route could enable the difunctionalization of an alkene to build the pyrazole core or to introduce functionality at a later stage. rsc.org

A specific and innovative laboratory-scale method that could be adapted involves the oxidation of a pyrazole-4-boronic acid pinacol (B44631) ester. This approach uses hydrogen peroxide and a base to introduce the hydroxyl group at the 4-position of the pyrazole ring. chemicalbook.com

| Innovative Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Multicomponent Reactions | One-pot synthesis from an aldehyde, p-tolylhydrazine, and a β-ketoester or similar precursor. beilstein-journals.orgbohrium.com | High efficiency, atom economy, reduced waste, rapid library generation. acs.orgnih.gov |

| Flow Chemistry | Continuous production with precise control over reaction conditions, minimizing hazardous intermediates. mdpi.comrsc.org | Enhanced safety, scalability, reproducibility, and higher yields. researchgate.netdoaj.org |

| C-H Activation | Direct hydroxylation at the C4 position of a pre-formed 3-phenyl-1-p-tolyl-1H-pyrazole scaffold. researchgate.netrsc.org | Step-economy, reduced need for protecting groups and pre-functionalized substrates. |

| Photocatalysis | Light-induced reactions to form the pyrazole ring or introduce the hydroxyl group under mild, green conditions. rsc.org | Use of renewable energy sources, high selectivity, access to unique reaction pathways. |

| Boronic Ester Oxidation | Synthesis of a 3-phenyl-1-p-tolyl-1H-pyrazole-4-boronic ester followed by oxidation to the pyrazol-4-ol. chemicalbook.com | Mild reaction conditions, high regioselectivity for the 4-position. |

Advancements in Theoretical and Computational Chemistry for Pyrazole Derivatives

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental research. researchgate.net For pyrazole derivatives like this compound, theoretical and computational methods are crucial for understanding their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a primary computational method used to study pyrazoles. DFT calculations can accurately predict:

Tautomeric Equilibria: Pyrazol-4-ols can exist in tautomeric forms, primarily the keto and enol forms. DFT studies help determine the relative stability of these tautomers in different environments (gas phase and various solvents). nih.govrsc.org The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. rsc.org For this compound, DFT could elucidate whether the -ol form or a keto tautomer is more stable and how this equilibrium is affected by its environment.

Molecular Geometry and Electronic Properties: DFT optimizes molecular structures and calculates key electronic descriptors like frontier molecular orbital energies (HOMO/LUMO), which are essential for predicting chemical reactivity.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and structural confirmation of newly synthesized compounds.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can:

Model its interaction with biological macromolecules, such as enzymes or receptors, revealing the stability of the complex and key binding interactions. researchgate.net

Simulate its behavior in solution, providing information on solvation and conformational flexibility.

| Computational Method | Application to Pyrazole Derivatives | Insights for this compound |

| Density Functional Theory (DFT) | Calculation of tautomeric stability, molecular geometry, electronic structure, and reactivity descriptors. rsc.org | Prediction of the dominant tautomeric form (keto vs. enol), understanding substituent effects on reactivity, and aiding in spectral analysis. |

| Molecular Dynamics (MD) | Simulation of protein-ligand interactions, conformational analysis, and stability in biological environments. researchgate.net | Elucidating potential binding modes to biological targets and assessing the stability of such interactions. |

Interdisciplinary Research Directions in Chemical Biology (mechanistic focus)

The pyrazole core is a well-established pharmacophore found in numerous approved drugs. acs.orgacademie-sciences.fr Future research into the chemical biology of this compound will likely move beyond simple screening to a more detailed, mechanistic understanding of its interactions with biological systems.

Key interdisciplinary research directions include:

Enzyme Inhibition and Mechanistic Studies: Many pyrazole derivatives function as enzyme inhibitors. researchgate.netbohrium.comdoaj.org Research could focus on identifying specific enzyme targets for this compound. Potential targets, based on related structures, include cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and various kinases. tib.eudoaj.org The mechanistic focus would involve:

Kinetic Analysis: Determining the type of inhibition (e.g., competitive, non-competitive) to understand how the compound interacts with the enzyme and its substrate.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target enzyme. This would reveal the specific amino acid residues involved in binding and provide a rational basis for designing more potent and selective inhibitors.

Probing the Role of the 4-OH Group: Investigating the importance of the hydroxyl group at the C4 position for binding affinity and selectivity, as it can act as a crucial hydrogen bond donor or acceptor. doaj.org

Modulation of Cellular Signaling Pathways: Pyrazoles can influence cellular processes beyond direct enzyme inhibition. mdpi.com Research could explore the effect of this compound on signaling pathways related to inflammation, cell proliferation, and oxidative stress. For example, some pyrazoles have been shown to inhibit NADPH oxidase activity and protect against oxidative damage. mdpi.com A mechanistic investigation would aim to identify the upstream and downstream components of the pathways affected by the compound.

Development of Chemical Probes: A well-characterized pyrazole derivative can be developed into a chemical probe. By attaching a fluorescent tag or a reactive group, this compound could be used to identify and study its biological targets within cells or tissues, helping to elucidate its mechanism of action on a broader biological scale.

The convergence of these innovative synthetic, computational, and mechanistic biological studies will be essential to fully unlock the potential of this compound and the wider class of pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.